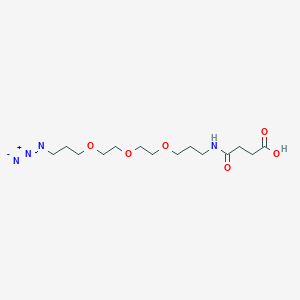

N3-TOTA-Suc

Description

Properties

IUPAC Name |

4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOIMFVCMTCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-TOTA-Suc: A Technical Overview of a Heterobifunctional Linker for Bioconjugation

Abstract

N3-TOTA-Suc (1-Azido-4,7,10-trioxa-13-tridecaneamine succinamic acid) is a heterobifunctional linker employed in the field of bioconjugation and drug development.[1][2] Its structure incorporates an azide moiety, a succinamic acid group, and a hydrophilic trioxa-tridecaneamine spacer. This configuration allows for the covalent linkage of two different molecular entities through orthogonal chemical reactions, a cornerstone of modern bioconjugation strategies such as the development of Antibody-Drug Conjugates (ADCs). While specific experimental data on this compound is limited in peer-reviewed literature, this guide provides a comprehensive overview of its chemical properties, mechanism of action based on established click chemistry principles, and a generalized experimental workflow for its application.

Introduction to this compound

This compound is a chemical reagent designed for use in click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[3][4] The molecule acts as a bridge, connecting a biomolecule of interest (e.g., an antibody) to a payload (e.g., a cytotoxic drug). Its linear structure and the presence of distinct reactive groups at either end make it a versatile tool for researchers in chemistry, biology, and medicine.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1993176-74-1 | [1] |

| Chemical Formula | C14H26N4O6 | |

| Molecular Weight | 346.38 g/mol | |

| Full Chemical Name | 1-Azido-4,7,10-trioxa-13-tridecaneamine succinamic acid | |

| SMILES | OC(CCC(NCCCOCCOCCOCCCN=[N+]=[N-])=O)=O | |

| Purity | >96% (as per commercial suppliers) |

Mechanism of Action: Facilitating Bioconjugation via Click Chemistry

The primary mechanism of action of this compound revolves around its two terminal functional groups, which allow for sequential or orthogonal conjugation reactions.

-

The Azide Group (-N3): This moiety is reactive towards alkynes in what is known as an Azide-Alkyne Cycloaddition. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO or BCN) is used (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). These reactions are highly specific and form a stable triazole linkage.

-

The Succinamic Acid Group (-COOH): The carboxylic acid of the succinamic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines (-NH2) on proteins or other biomolecules to form a stable amide bond.

The hydrophilic trioxa-tridecaneamine spacer serves to increase the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.

Signaling and Reaction Pathways

The general reaction scheme for this compound in a bioconjugation process is depicted below. This involves the activation of the carboxylic acid and subsequent reaction with an amine, followed by the click chemistry reaction of the azide group.

Experimental Protocols

General Workflow for Antibody-Drug Conjugation

Conclusion

This compound is a valuable tool for researchers engaged in bioconjugation and the development of targeted therapeutics. Its heterobifunctional nature, combined with the efficiency and orthogonality of click chemistry, allows for the precise construction of complex biomolecular conjugates. While the lack of extensive published data necessitates application-specific optimization, the fundamental principles of its reactivity are well-established. Future studies detailing the performance and specific applications of this compound will further solidify its role in the advancement of drug delivery and diagnostics.

References

N3-TOTA-Suc: A Technical Guide for Researchers

An In-depth Examination of the Azido-Functionalized TOTA Chelator for Advanced Bioconjugation and Molecular Imaging Applications

Abstract

N3-TOTA-Suc is a bifunctional chelator and click chemistry reagent that is gaining prominence in the fields of bioconjugation, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. Detailed information on its core components—the azide (N3) group, the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (TOTA) chelator, and the succinic acid (Suc) linker—is presented. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this versatile molecule.

Chemical Structure and Properties

This compound is a molecule that strategically combines three key functional moieties: an azide group for bioorthogonal conjugation, a TOTA macrocycle for robust metal chelation, and a succinic acid linker.

While a definitive public-domain chemical structure diagram for this compound remains elusive in the reviewed literature, its constituent parts suggest a structure where one of the carboxylic acid groups of TOTA is functionalized with an azido-containing succinyl group. The TOTA core provides a high-affinity binding site for a variety of metal ions, particularly lanthanides and radiometals used in imaging and therapy. The azide group serves as a chemical handle for "click" chemistry reactions, enabling covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 346.38 g/mol | [1] |

| Chemical Formula | C14H26N4O6 | [1] |

| CAS Number | 1993176-74-1 | [2][3] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in aqueous solutions | Inferred from application |

Core Components and their Significance

The TOTA (DOTA) Chelator

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (TOTA), also widely known as DOTA, is a macrocyclic chelating agent renowned for its exceptional ability to form highly stable complexes with a wide range of metal ions.[4] This high stability is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. DOTA-based chelators are central to the development of radiopharmaceuticals for PET imaging and targeted radionuclide therapy.

The Azide (N3) Group and Click Chemistry

The azide group is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This compound is designed to participate in two primary types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction, also known as copper-free click chemistry, occurs between an azide and a strained alkyne (e.g., DBCO or BCN) without the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living cells.

The Succinic Acid (Suc) Linker

The succinic acid component serves as a spacer, connecting the TOTA chelator to the azide group. The length and chemical nature of the linker can influence the steric availability of the reactive groups and the overall pharmacokinetic properties of the resulting bioconjugate.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure and may require optimization for specific biomolecules and applications.

Materials:

-

This compound

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer.

-

Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

-

Add CuSO4 to the reaction mixture to a final concentration of 50-100 µM.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

-

Incubate the reaction at room temperature for 1-4 hours.

-

The reaction can be monitored by techniques such as mass spectrometry or chromatography.

-

Purify the resulting bioconjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted reagents and catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a generalized procedure for copper-free click chemistry.

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO, BCN)-modified biomolecule

-

Suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Dissolve the strained alkyne-modified biomolecule and this compound in the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the progress of the reaction using appropriate analytical techniques.

-

Purify the bioconjugate using a suitable method to remove unreacted this compound.

Applications in Research and Drug Development

The unique combination of a potent chelator and a versatile bioorthogonal handle makes this compound a valuable tool for a range of applications.

Targeted Drug Delivery

Chelating agents like TOTA are utilized to facilitate the targeted delivery of drugs to specific sites within the body. By conjugating this compound to a targeting moiety (e.g., an antibody, peptide, or small molecule) that recognizes a specific cellular receptor, a drug-loaded nanoparticle or a therapeutic agent can be directed to the target tissue, thereby enhancing efficacy and reducing off-target toxicity.

Molecular Imaging (PET and SPECT)

The TOTA core of this compound can be radiolabeled with various medically relevant radioisotopes. Once conjugated to a targeting biomolecule, the resulting radiolabeled conjugate can be used for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify the distribution of the target in vivo.

Bioconjugation of Proteins and Antibodies

This compound enables the site-specific modification of proteins and antibodies. By introducing an alkyne group into a specific site on a protein, this compound can be attached via click chemistry. This allows for the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug can be chelated by the TOTA moiety, or the development of diagnostic imaging agents.

Signaling Pathways and Experimental Workflows

As of the latest review of available literature, no specific studies detailing the use of this compound to investigate particular signaling pathways have been identified. The primary application of this reagent is as a tool for bioconjugation and the construction of targeted molecular agents. The signaling pathways that could be studied using this compound would be dependent on the biological target of the molecule to which it is conjugated.

Logical Workflow for Developing a Targeted Imaging Agent using this compound

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a high-affinity metal chelator and a bioorthogonal reactive group provides a robust platform for the construction of sophisticated molecular probes, targeted therapeutics, and diagnostic agents. As the fields of targeted therapy and molecular imaging continue to advance, the utility of well-designed bifunctional molecules like this compound is expected to grow, enabling new avenues of research and clinical applications.

References

Core Principles of N3-TOTA-Suc Bioconjugation: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the fundamental principles of N3-TOTA-Suc bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the core chemistry, experimental protocols, and potential applications of this bioconjugation strategy. Given that "this compound" is a highly specific term not commonly found in existing literature, this guide is based on the interpretation of its constituent components: an azide (N3) for "click" chemistry, a TOTA chelator likely analogous to the well-established DOTA macrocycle, and a succinimidyl (Suc) ester for amine coupling.

Introduction to this compound Bioconjugation

This compound represents a bifunctional linker designed for a two-step bioconjugation process. This approach allows for the site-specific attachment of a chelating agent (TOTA) to a biomolecule. The "Suc" component, a succinimidyl ester, facilitates the initial covalent linkage to primary amines on a biomolecule. The "N3" or azide group enables a subsequent, highly specific "click" chemistry reaction, allowing for the attachment of a second molecule of interest. The "TOTA" moiety is a macrocyclic chelator, likely similar in function to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), designed to stably complex with metal ions for applications such as medical imaging or radiotherapy.

The overall strategy involves first conjugating the TOTA-Suc portion to a biomolecule via the succinimidyl ester's reaction with an amine group. This results in a biomolecule functionalized with the TOTA chelator. The azide group on the TOTA molecule can then be used for a highly efficient and specific click reaction with an alkyne-containing molecule.

Core Chemical Principles

The bioconjugation process relies on two well-established chemical reactions: succinimidyl ester chemistry for amine ligation and azide-alkyne cycloaddition (a form of "click chemistry").

2.1. Succinimidyl Ester (NHS Ester) Chemistry

Succinimidyl esters (also known as NHS esters) are reactive groups that specifically target primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[1][2] This reaction is highly efficient under mild basic conditions (pH 8.3-8.5).[3] The reaction proceeds via nucleophilic attack of the deprotonated amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[4]

2.2. Azide-Alkyne "Click" Chemistry

The azide group (N3) is a key component for "click" chemistry, a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility.[5] The most common type of click chemistry used in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. A reducing agent, such as sodium ascorbate, is typically used to generate the active Cu(I) catalyst from a Cu(II) salt (e.g., CuSO₄). To enhance reaction efficiency and protect the biomolecule, a chelating ligand for copper, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included.

Alternatively, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed. This copper-free click reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide. SPAAC is particularly advantageous for in vivo applications where the potential toxicity of copper is a concern.

Quantitative Data Presentation

The following tables summarize key quantitative data for the components of this compound bioconjugation, based on analogous and well-characterized systems.

Table 1: Reaction Parameters for Succinimidyl Ester (NHS Ester) Bioconjugation

| Parameter | Value | Reference(s) |

| Optimal pH | 8.3 - 8.5 | |

| Recommended Buffer | Sodium Bicarbonate or Borate | |

| Molar Excess of NHS Ester | 8-fold (for mono-labeling) | |

| Reaction Time | 1 hour | |

| Reaction Temperature | Room Temperature |

Table 2: Key Metrics for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Value | Reference(s) |

| Catalyst | Copper(I) (from CuSO₄ + Sodium Ascorbate) | |

| Ligand | THPTA (for aqueous solutions) | |

| Reactant Molar Ratio | 1:4 to 1:10 (Biomolecule:Azide/Alkyne) | |

| Reaction Time | 30 - 60 minutes | |

| Reaction Temperature | Room Temperature |

Table 3: Comparative Data for DOTA-Chelator Conjugates (as an analogue for TOTA)

| Chelator Derivative | Molar Ratio (Chelator:Antibody) | Number of Chelators per Antibody | Reference(s) |

| p-SCN-Bn-DOTA | 10:1 | ~5 | |

| DOTA-NHS-ester | 100:1 | ~18 |

Experimental Protocols

The following protocols provide a detailed methodology for a typical this compound bioconjugation workflow.

4.1. Protocol 1: Conjugation of this compound to a Protein via Succinimidyl Ester

This protocol details the labeling of a protein with the this compound linker.

Materials:

-

Protein to be labeled (e.g., IgG antibody)

-

This compound linker

-

Anhydrous DMSO

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare the Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 2.5 mg/mL.

-

Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.

-

-

Prepare the this compound Stock Solution:

-

Dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

-

-

Perform the Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

-

Purify the Conjugate:

-

Remove the unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate and using the Beer-Lambert law, if the TOTA chelator or a part of the linker has a distinct absorbance. Alternatively, mass spectrometry can be used for accurate characterization.

-

4.2. Protocol 2: Click Chemistry (CuAAC) with the N3-TOTA-Functionalized Protein

This protocol describes the subsequent click reaction of the azide-functionalized protein with an alkyne-containing molecule.

Materials:

-

N3-TOTA-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

-

THPTA ligand solution (200 mM in water)

-

Sodium Ascorbate solution (100 mM in water, freshly prepared)

-

PBS

Procedure:

-

Prepare Stock Solutions:

-

Prepare the required stock solutions as listed above.

-

-

Prepare Catalyst Premix:

-

A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

-

-

Set up the Reaction:

-

In a reaction tube, combine the N3-TOTA-labeled protein with the alkyne-containing molecule (typically at a 1:4 to 1:10 molar ratio of protein to alkyne).

-

-

Initiate the Reaction:

-

Add the CuSO₄/THPTA premix to the reaction mixture.

-

Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents, catalyst, and ligand.

-

Visualization of Workflows and Pathways

5.1. Logical Workflow for this compound Bioconjugation

Caption: A two-step workflow for this compound bioconjugation.

5.2. General Signaling Pathway Application

Caption: A potential application in targeted drug delivery.

5.3. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound bioconjugation.

References

- 1. biotium.com [biotium.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. de.lumiprobe.com [de.lumiprobe.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

N3-TOTA-Suc chelator for metal ion complexation

An In-Depth Technical Guide to Azide-Functionalized Macrocyclic Chelators for Metal Ion Complexation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of targeted radiopharmaceuticals and molecular imaging agents is critically dependent on the use of bifunctional chelators (BFCs). These molecules securely bind a metallic radionuclide and provide a reactive moiety for covalent attachment to a biological targeting vector, such as a peptide or antibody. This technical guide provides a comprehensive overview of a representative class of BFCs: azide-functionalized macrocyclic chelators, exemplified here as "N3-TOTA-Suc." While a chelator of this specific nomenclature is not found in the reviewed literature, this guide synthesizes information on closely related and well-established chelators, such as azide-modified derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to provide a detailed technical framework. This document covers the synthesis, metal ion complexation, and bioconjugation of these chelators, offering valuable protocols and data for researchers in the field.

Introduction to Bifunctional Chelators in Radiopharmaceuticals

Radiopharmaceuticals are composed of a targeting biomolecule, a radionuclide, and a bifunctional chelator that links the two.[1][2] The chelator's role is to form a thermodynamically stable and kinetically inert complex with the radiometal, preventing its release in vivo.[3] Macrocyclic chelators like DOTA and its derivatives are widely used due to their ability to form highly stable complexes with a variety of metal ions.[4][5] The functionalization of these chelators with reactive groups, such as N-hydroxysuccinimide (NHS) esters or azides, allows for their conjugation to targeting molecules. Azide-functionalized chelators are particularly valuable as they enable "click chemistry," a highly efficient and specific method for bioconjugation.

The "this compound" Chelator: A Representative Structure

For the purposes of this guide, "this compound" represents a bifunctional chelator based on a tetraazamacrocycle, likely a DOTA or NOTA derivative. The key functional components are:

-

TOTA (Tetraazacyclo-octadecane-tetraacetic acid) core: A robust macrocyclic framework for strong metal ion chelation. This can be conceptualized as a DOTA-like structure.

-

N3 (Azide) group: A functional handle for bioconjugation via "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free and biocompatible.

-

Suc (Succinimidyl ester) group: An alternative reactive group for conjugation to primary amines on biomolecules, forming stable amide bonds. A chelator would typically possess either an azide or an NHS ester for conjugation, not both simultaneously for the same purpose. This guide will cover the synthesis and application of both azide-functionalized and NHS ester-functionalized macrocycles.

Synthesis of Bifunctional Macrocyclic Chelators

The synthesis of bifunctional chelators like azide-functionalized DOTA or DOTA-NHS-ester is a multi-step process that involves the initial synthesis of the macrocyclic core, followed by functionalization.

Synthesis of the Macrocyclic Core (e.g., Cyclen)

The foundational 1,4,7,10-tetraazacyclododecane (cyclen) ring is a common precursor for DOTA-based chelators. Its synthesis often involves the Richman-Atkins "crab-like" cyclization of a di-amine with a di-tosylate.

Synthesis of Azide-Functionalized DOTA (N3-DOTA)

An azide group can be introduced onto the DOTA backbone to enable click chemistry. This is typically achieved by reacting a DOTA derivative that has a suitable leaving group with an azide salt. Alternatively, a linker containing an azide group can be coupled to the macrocycle.

Experimental Protocol: Synthesis of an Azide-Functionalized DOTA Derivative

-

Starting Material: A mono-functionalized DOTA derivative with a reactive handle (e.g., a free amine or an alkyl halide on the backbone).

-

Azide Introduction:

-

For an amine-functionalized DOTA: React with an azide-containing NHS ester (e.g., azido-PEG-NHS ester) in an organic solvent like DMF with a non-nucleophilic base (e.g., DIEA).

-

For a halide-functionalized DOTA: React with sodium azide in a polar aprotic solvent like DMF at elevated temperature.

-

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Synthesis of DOTA-NHS Ester

The DOTA-NHS ester is synthesized by activating one of the carboxylic acid arms of DOTA with N-hydroxysuccinimide. To achieve mono-functionalization, three of the four carboxylic acids are typically protected (e.g., as tert-butyl esters) before the activation of the remaining free carboxylic acid.

Experimental Protocol: Synthesis of DOTA-NHS Ester

-

Starting Material: DOTA-tris(t-butyl ester).

-

Activation: The free carboxylic acid is reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU in an anhydrous organic solvent (e.g., DMF).

-

Purification: The product is purified by precipitation and washing to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity are confirmed using techniques like mass spectrometry and HPLC.

Diagram: Synthetic Workflow for Bifunctional DOTA Chelators

Caption: Synthetic and conjugation pathways for azide- and NHS-ester functionalized DOTA.

Metal Ion Complexation

The primary function of the TOTA/DOTA core is to form a stable complex with a metal ion. The choice of metal ion depends on the desired application, such as PET imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) or therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).

Complexation Kinetics and Stability

The formation of the metal-chelator complex should be rapid and occur under mild conditions (room temperature and physiological pH) to be compatible with sensitive biomolecules. The resulting complex must exhibit high kinetic inertness to prevent the release of the radiometal in vivo.

Table 1: Representative Stability Constants of Metal-DOTA Complexes

| Metal Ion | Log K | Application |

| Gd³⁺ | 25.8 | MRI |

| Lu³⁺ | 22.4 | Therapy |

| Y³⁺ | 24.9 | Therapy |

| Ga³⁺ | 21.3 | PET Imaging |

| Cu²⁺ | 22.5 | PET Imaging |

Note: Stability constants can vary with experimental conditions.

Experimental Protocol: Radiolabeling with a Metal Ion (e.g., ⁶⁸Ga)

-

Reagents: ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, the bifunctional chelator-biomolecule conjugate, and a suitable buffer (e.g., sodium acetate, pH 4.5-5.5).

-

Reaction: The chelator-conjugate is incubated with the ⁶⁸GaCl₃ solution at an elevated temperature (e.g., 95°C) for a short period (5-15 minutes).

-

Quality Control: The radiolabeling efficiency and radiochemical purity are determined by radio-TLC or radio-HPLC.

-

Purification: If necessary, the radiolabeled conjugate is purified using a C18 cartridge to remove unchelated ⁶⁸Ga.

Diagram: Metal Ion Complexation and Bioconjugation Logic

Caption: Logical flow from components to the final radiopharmaceutical product.

Bioconjugation Methodologies

The azide or NHS ester functional group on the chelator allows for its covalent attachment to a targeting biomolecule.

Click Chemistry (SPAAC)

Azide-functionalized chelators can be conjugated to biomolecules containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) via copper-free click chemistry. This reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for sensitive biological molecules.

Experimental Protocol: SPAAC Conjugation

-

Reagents: Azide-functionalized chelator and an alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Reaction: The reagents are mixed and incubated at room temperature. The reaction progress can be monitored by HPLC.

-

Purification: The conjugate is purified from unreacted components by size exclusion chromatography or RP-HPLC.

NHS Ester Chemistry

DOTA-NHS ester reacts with primary amines (e.g., the N-terminus or lysine side chains) on peptides and proteins to form stable amide bonds.

Experimental Protocol: NHS Ester Conjugation

-

Reagents: DOTA-NHS ester and the biomolecule in a slightly basic buffer (pH 8-9) to ensure the amine groups are deprotonated.

-

Reaction: The DOTA-NHS ester (dissolved in a small amount of an organic co-solvent like DMSO) is added to the biomolecule solution and incubated at room temperature.

-

Purification: The resulting conjugate is purified by size exclusion chromatography or dialysis to remove excess chelator.

Applications in Drug Development

Bifunctional chelators are integral to the development of targeted radiopharmaceuticals for both diagnostic imaging and therapy (theranostics).

-

PET Imaging: Chelators complexed with positron emitters like ⁶⁸Ga or ⁶⁴Cu are used to visualize and quantify the expression of specific molecular targets in vivo.

-

Targeted Radionuclide Therapy: Chelators carrying therapeutic radionuclides such as ¹⁷⁷Lu or ⁹⁰Y deliver a cytotoxic radiation dose directly to tumor cells, minimizing damage to healthy tissues.

Conclusion

While the specific entity "this compound" is not documented in the literature, the principles underlying its hypothetical structure are well-established in the field of bifunctional chelators. Azide- and NHS ester-functionalized macrocycles based on DOTA and related structures are powerful tools in the development of next-generation radiopharmaceuticals. This guide provides a foundational understanding of their synthesis, metal complexation, and bioconjugation, offering researchers the necessary technical knowledge to advance their work in targeted molecular imaging and therapy.

References

N3-TOTA-Suc Succinimidyl Ester: An In-depth Technical Guide to Amine Reactivity for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N3-TOTA-Suc succinimidyl ester with primary amines. This compound is a bifunctional linker combining a macrocyclic chelator (TOTA), an azide (N3) moiety for "click chemistry," and a succinimidyl (Suc) ester for amine conjugation. This combination makes it a valuable tool in drug development, particularly for the site-specific labeling of biomolecules for applications in diagnostics and therapy, such as radiolabeling of antibodies and peptides.

Core Principles of this compound Reactivity with Amines

The fundamental reaction between the this compound succinimidyl ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide (NHS) as a leaving group.

The efficiency of this conjugation is primarily influenced by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the succinimidyl ester by water.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1993176-74-1 |

| Molecular Formula | C14H26N4O6 |

| Molecular Weight | 346.4 g/mol |

Reaction Mechanism and Influencing Factors

The reaction proceeds as follows:

Several factors critically influence the outcome of the conjugation reaction:

-

pH: The pH of the reaction buffer is the most critical parameter. The optimal pH range for the reaction of succinimidyl esters with primary amines is between 7.2 and 8.5. Below this range, the amine is protonated and thus a poor nucleophile. Above this range, the rate of hydrolysis of the succinimidyl ester increases significantly, reducing the conjugation yield.

-

Amine Concentration: A higher concentration of the target amine will favor the aminolysis reaction over hydrolysis.

-

Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis if the reaction needs to be performed over a longer period.

-

Solvent: Aqueous buffers are commonly used. For water-insoluble this compound, it should first be dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.

Quantitative Data on NHS Ester Reactivity

| Parameter | Condition | Typical Value/Range |

| Optimal pH for Aminolysis | Aqueous Buffer | 7.2 - 8.5 |

| Half-life of Hydrolysis | pH 7.0, 0°C | 4 - 5 hours |

| pH 8.6, 4°C | 10 minutes | |

| Reaction Time | Room Temperature | 30 minutes - 2 hours |

| 4°C | 2 - 12 hours | |

| Molar Excess of NHS Ester | For protein labeling | 5 - 20 fold |

Experimental Protocols

The following provides a general protocol for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials

-

This compound

-

Protein to be labeled in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

Amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment for purification

Experimental Workflow

The Evolving Landscape of Medical Imaging and Therapy: A Technical Guide to Triazacyclononane Chelators

For Immediate Release

A deep dive into the chemistry, characteristics, and applications of 1,4,7-Triazacyclononane (TACN)-based chelators, this technical guide is an essential resource for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the advantages of TACN derivatives, particularly in the burgeoning field of radiopharmaceuticals.

The macrocyclic ligand 1,4,7-triazacyclononane (TACN) and its derivatives have garnered significant attention for their exceptional ability to form stable complexes with a variety of metal ions. This property is particularly crucial in the development of targeted radiopharmaceuticals for both diagnostic imaging, such as Positron Emission Tomography (PET), and therapeutic applications. The smaller cavity size of the TACN ring, compared to larger macrocycles like DOTA, offers a more favorable size-match for smaller metal ions like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga), leading to complexes with high kinetic inertness and thermodynamic stability.

This guide provides a detailed exploration of the key features of TACN-based chelators, presents comparative quantitative data, outlines essential experimental protocols, and visualizes critical pathways and workflows to aid in the understanding and application of these powerful molecules.

Core Features and Advantages of TACN-Based Chelators

The utility of TACN-based chelators in medicine, especially in oncology, stems from a combination of favorable chemical and biological properties.

Key Features:

-

Rigid Macrocyclic Framework: The nine-membered ring of TACN provides a pre-organized structure for metal chelation, contributing to the high stability of the resulting metal complexes.

-

Versatile Functionalization: The three nitrogen atoms of the TACN ring can be readily functionalized with various pendant arms (e.g., carboxylate, phosphinate, or other targeting moieties) to modulate the chelator's properties, such as its affinity for specific metal ions, overall charge, and hydrophilicity.[1][2]

-

Favorable Coordination Chemistry: TACN and its derivatives, like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), typically act as hexadentate ligands, providing a coordination number of six, which is ideal for many medically relevant metal ions.

Key Advantages:

-

High Stability of Metal Complexes: TACN-based chelators form highly stable complexes with radiometals like ⁶⁴Cu and ⁶⁸Ga.[3][4] This high stability is crucial in vivo to prevent the release of the radionuclide, which could lead to off-target radiation damage and poor imaging contrast. The kinetic inertness of these complexes is a significant factor in their in vivo stability.[5]

-

Mild Radiolabeling Conditions: A significant advantage of many TACN derivatives, particularly NOTA and its analogues, is the ability to radiolabel with isotopes like ⁶⁸Ga and ⁶⁴Cu under mild conditions, often at room temperature and in a short timeframe. This is a stark contrast to other chelators like DOTA, which frequently require heating, a condition that can be detrimental to sensitive biomolecules like antibodies and peptides.

-

Improved Pharmacokinetics: The choice of chelator can significantly impact the biodistribution and clearance of a radiopharmaceutical. Studies have shown that ⁶⁴Cu-labeled NOTA-conjugated antibodies exhibit lower liver uptake compared to their DOTA-conjugated counterparts, suggesting greater in vivo stability.

-

Theranostic Applications: The versatility of the TACN scaffold allows for the chelation of both diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides, opening the door for a "theranostic" approach where the same targeting molecule can be used for both imaging and therapy.

Quantitative Data on TACN-Based Chelators

The performance of a chelator is ultimately defined by quantitative metrics. The following tables summarize key data points from various studies, comparing TACN-based chelators with the widely used DOTA.

Table 1: Stability Constants of Metal-Chelator Complexes

| Chelator | Metal Ion | Log K (Thermodynamic Stability) | Kinetic Half-Life (τ1/2) in 0.1 M HCl | Reference(s) |

| NOTA | Cu²⁺ | ~21.6 | 46 s (at pH 0) | |

| NOTA | Ga³⁺ | 30.98 | - | |

| DOTA | Cu²⁺ | ~22.3 | Very high | |

| DOTA | Ga³⁺ | ~21.3 | - |

Table 2: Comparative Radiolabeling Efficiency of ⁶⁴Cu-Conjugated Antibodies

| Chelator Conjugate | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Specific Activity (MBq/μg) | Reference(s) |

| NOTA-Nanobody | Room Temperature | 30 | 82.76 | 0.12 | |

| DOTA-Trastuzumab | Room Temperature | 30 | 97.4 | 0.29 | |

| NODAGA-Nanobody | Room Temperature | 30 | 93.57 | 0.15 |

Table 3: Comparative Biodistribution of ⁶⁴Cu-labeled PSMA-targeting Dipeptides in PC3-PIP Tumor-Bearing Mice (%ID/g at 4h post-injection)

| Organ | ⁶⁴Cu-cunotadipep (NOTA-based) | ⁶⁴Cu-cudotadipep (DOTA-based) | Reference(s) |

| Blood | 0.11 ± 0.01 | 0.14 ± 0.02 | |

| Liver | 1.12 ± 0.12 | 2.51 ± 0.35 | |

| Kidneys | 3.51 ± 0.45 | 4.89 ± 0.67 | |

| Tumor | 10.21 ± 1.23 | 9.87 ± 1.11 |

Table 4: Comparative Biodistribution of ⁶⁴Cu-labeled PSMA-3Q in Healthy BALB/c Mice (%ID/g at 1h post-injection)

| Organ | ⁶⁴Cu-NOTA-PSMA-3Q | ⁶⁴Cu-DOTA-PSMA-3Q | Reference(s) |

| Blood | 0.36 ± 0.07 | 0.62 ± 0.19 | |

| Liver | 0.83 ± 0.06 | 2.92 ± 0.44 | |

| Kidneys | 27.25 ± 7.55 | 59.79 ± 3.18 |

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments involving TACN-based chelators.

Protocol 1: Synthesis of a Bifunctional Chelator (NOTA-NHS Ester)

This protocol describes the synthesis of a NOTA derivative activated with an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on biomolecules.

-

Preparation of NOTA-tris(t-butyl ester): Commercially available 1,4,7-triazacyclononane is reacted with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile) to protect the carboxylic acid groups.

-

Mono-alkylation: The NOTA-tris(t-butyl ester) is then reacted with a bifunctional linker containing a protected carboxylic acid and a group that can be converted to an NHS ester (e.g., a benzyl ester).

-

Deprotection: The tert-butyl ester groups are removed using a strong acid (e.g., trifluoroacetic acid).

-

NHS Ester Formation: The deprotected carboxylic acid on the linker is then activated with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final NOTA-NHS ester.

-

Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Radiolabeling of a NOTA-conjugated Peptide with Gallium-68

This protocol outlines a typical procedure for the radiolabeling of a peptide conjugated with a NOTA chelator using ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Purification and Concentration (Optional but Recommended): The ⁶⁸Ga eluate can be purified and concentrated using a cation exchange cartridge. The ⁶⁸Ga³⁺ is trapped on the cartridge and subsequently eluted with a small volume of a suitable buffer, such as a sodium chloride/HCl solution.

-

Buffering: In a sterile vial, add the NOTA-conjugated peptide (typically 5-20 nmol) to a sodium acetate buffer (e.g., 0.4 M, pH 4.0) to maintain the optimal pH for labeling.

-

Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the peptide solution. For NOTA conjugates, the reaction often proceeds to completion within 5-10 minutes at room temperature.

-

Quality Control: Determine the radiochemical purity of the final product using radio-thin-layer chromatography (radio-TLC) or radio-HPLC. The final product should be sterile and pyrogen-free for clinical applications.

Protocol 3: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in a biologically relevant matrix.

-

Incubation: Add a small volume of the purified radiolabeled compound to a vial containing fresh human serum.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.

-

Protein Precipitation: Precipitate the serum proteins by adding an equal volume of cold ethanol or acetonitrile. Centrifuge the mixture to pellet the proteins.

-

Analysis: Analyze the supernatant, which contains the intact radiolabeled compound and any small molecule degradation products, by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical over time.

Protocol 4: Cellular Uptake and Internalization Assay

This assay quantifies the specific uptake and internalization of the radiolabeled compound into target cells.

-

Cell Culture: Plate cells that express the target receptor of interest in a multi-well plate and allow them to adhere overnight.

-

Incubation: Add the radiolabeled compound to the cell culture medium and incubate for various time points at 37°C.

-

Washing: After incubation, remove the medium and wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

-

Surface-Bound vs. Internalized Radioactivity:

-

To determine the surface-bound radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) for a short period to strip off surface-bound ligands. Collect this fraction.

-

Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity. Collect this fraction.

-

-

Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter. Express the results as a percentage of the total added radioactivity per million cells.

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key signaling pathway, a typical experimental workflow, and the overall radiopharmaceutical development process.

Caption: SSTR2 signaling pathway upon binding of a TACN-based radiopharmaceutical.

Caption: A typical experimental workflow for a cellular uptake and internalization assay.

Caption: The preclinical development workflow for TACN-based radiopharmaceuticals.

Conclusion

Triazacyclononane-based chelators represent a significant advancement in the design of metal-based pharmaceuticals. Their ability to form highly stable complexes with a range of medically relevant radionuclides under mild conditions makes them ideal candidates for the development of next-generation diagnostic and therapeutic agents. The continued exploration of novel TACN derivatives with tailored properties will undoubtedly lead to the development of more effective and safer radiopharmaceuticals for a variety of diseases, particularly cancer. This guide serves as a foundational resource for researchers and developers looking to harness the potential of these remarkable molecules.

References

An In-Depth Technical Guide to Functionalized Macrocyclic Chelators for Molecular Imaging

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of functionalized macrocyclic chelators, such as NOTA and DOTA, in molecular imaging. Given the absence of a widely recognized chelator termed "N3-TOTA-Suc," this document focuses on the constituent chemical moieties suggested by this nomenclature: an azide group ("N3") for click chemistry, a core macrocyclic chelator (represented by "TOTA," likely referring to NOTA or DOTA), and a succinimidyl ester ("Suc") for amine-reactive conjugation. These components are foundational in the synthesis of radiopharmaceuticals for PET and SPECT imaging.

Introduction to Macrocyclic Chelators in Molecular Imaging

Molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on the targeted delivery of radionuclides. This is achieved by attaching the radionuclide to a targeting biomolecule (e.g., a peptide or antibody). Metallic radionuclides, which are widely used, require a chelator to be stably incorporated into the targeting construct.[1] Macrocyclic chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are mainstays in this field.[2][3][4] Their cage-like structure provides high thermodynamic stability and kinetic inertness to the resulting radiometal complex, which is crucial to prevent the release of the radionuclide in vivo.[4]

To be useful, these chelators must be modified with reactive functional groups that allow for their covalent attachment to biomolecules. This guide explores two of the most prevalent functionalization strategies: N-hydroxysuccinimide (NHS) esters for reaction with amines, and azide groups for use in "click chemistry."

Bioconjugation Strategies

Amine-Reactive Conjugation via NHS Esters

One of the most common methods for conjugating a chelator to a biomolecule is through the use of an N-hydroxysuccinimidyl (NHS) ester. This group readily reacts with primary amines, such as the ε-amino group of lysine residues in proteins and peptides, to form a stable amide bond.

Logical Workflow for NHS Ester Conjugation

References

N3-TOTA-Suc for targeted drug delivery research

An In-depth Technical Guide to Azide-Functionalized Macrocyclic Chelators for Targeted Drug Delivery Research

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target toxicity by selectively delivering potent payloads to diseased tissues. In the realm of nuclear medicine, this is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on cancer cells. The critical link between the radionuclide and the targeting biomolecule is a bifunctional chelator. This guide focuses on a class of chelators that are becoming increasingly important for their versatility in bioconjugation: azide-functionalized macrocyclic chelators.

While the specific nomenclature "N3-TOTA-Suc" does not correspond to a standard chelator in the published literature, it suggests a molecule with three key features: an azide group (N3) for bioorthogonal "click" chemistry, a macrocyclic core similar to DOTA (TOTA), and a linker such as a succinimidyl group (Suc) for attachment. This guide will, therefore, focus on a representative and well-documented azide-functionalized DOTA derivative as a core example to illustrate the principles and applications of such chelators in targeted drug delivery research.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly versatile macrocyclic chelator renowned for its ability to form stable complexes with a variety of radiometals, including those used for both diagnostic imaging (e.g., Gallium-68) and therapeutic applications (e.g., Lutetium-177).[1][2] The incorporation of an azide group into the DOTA framework allows for its covalent attachment to targeting molecules functionalized with an alkyne group via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[3][4][5] This bioorthogonal conjugation strategy offers significant advantages, including high yields, mild reaction conditions, and the ability to conjugate complex biomolecules without affecting their biological activity.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, bioconjugation, and application of azide-functionalized DOTA derivatives in targeted drug delivery research.

Data Presentation

The following tables summarize key quantitative data for radiolabeled conjugates prepared using azide-functionalized chelators.

Table 1: Radiolabeling Efficiency and Specific Activity

| Chelator-Conjugate | Radionuclide | Radiolabeling Yield (%) | Specific Activity (GBq/µmol) | Reference |

| 68Ga-DOTA-azide | 68Ga | >95 | Not Reported | |

| 64Cu-NOTA-MFCO-peptide | 64Cu | >95 | Not Reported | |

| 68Ga-AAZTA5-PSMA-617 | 68Ga | >99 | Not Reported | |

| 177Lu-AAZTA5-PSMA-617 | 177Lu | >99 | Not Reported | |

| 64Cu-NOTA-rituximab | 64Cu | 95 | Not Reported |

Table 2: In Vitro Stability of Radiolabeled Conjugates

| Radiolabeled Conjugate | Medium | Time (h) | Stability (%) | Reference |

| 68Ga-AAZTA5-PSMA-617 | Human Serum | 2 | >90 | |

| 177Lu-AAZTA5-PSMA-617 | Human Serum | 24 | 81 | |

| 64Cu-NOTA-MFCO-peptide | Mouse Serum | 3 | Stable | |

| 89Zr-DFO-NPs | Not specified | Not specified | High stability |

Table 3: Biodistribution of Radiolabeled Conjugates in Tumor-Bearing Mice (%ID/g)

| Conjugate | Tumor Uptake (2 h p.i.) | Kidney Uptake (2 h p.i.) | Liver Uptake (2 h p.i.) | Reference |

| 111In-monomeric [Tyr3]octreotide conjugate | 42.3 ± 2.8 | Not Reported | Not Reported | |

| 111In-dimeric [Tyr3]octreotide conjugate | 25.3 ± 5.9 | Not Reported | Not Reported | |

| 68Ga-DATA5m-RM2 | 9.12 ± 0.81 (30 min p.i.) | Not Reported | Not Reported | |

| 68Ga-AAZTA5-RM2 | 7.82 ± 0.61 (30 min p.i.) | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and evaluation of an azide-functionalized DOTA chelator for targeted drug delivery.

Protocol 1: Synthesis of an Azide-Functionalized DOTA Derivative

This protocol is a representative synthesis for an azide-containing DOTA derivative, which can then be used for click chemistry.

Materials:

-

1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DOTA-tris(t-Bu)ester)

-

2-(2-Azidoethoxy)ethyl tosylate

-

Potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Alkylation: Dissolve DOTA-tris(t-Bu)ester (1 equivalent) in anhydrous acetonitrile. Add K2CO3 (3 equivalents) and 2-(2-azidoethoxy)ethyl tosylate (1.2 equivalents).

-

Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the azide-functionalized DOTA-tris(t-Bu)ester.

-

Deprotection: Dissolve the purified product in a mixture of DCM and TFA (1:1 v/v).

-

Stir the solution at room temperature for 4 hours.

-

Evaporate the solvent under reduced pressure to obtain the final azide-functionalized DOTA derivative.

Protocol 2: Conjugation to a Targeting Peptide via CuAAC "Click" Chemistry

This protocol describes the conjugation of the azide-functionalized DOTA to an alkyne-modified targeting peptide.

Materials:

-

Azide-functionalized DOTA

-

Alkyne-modified peptide (e.g., propargylglycine-containing peptide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO)

-

Water (deionized)

Procedure:

-

Dissolve the alkyne-modified peptide (1 equivalent) and the azide-functionalized DOTA (1.5 equivalents) in a mixture of DMSO and water.

-

Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

-

Prepare a solution of CuSO4 (0.5 equivalents) in water.

-

Add the sodium ascorbate solution to the peptide/chelator mixture, followed by the CuSO4 solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, purify the DOTA-peptide conjugate by preparative HPLC.

-

Lyophilize the purified fractions to obtain the final conjugate.

Protocol 3: Radiolabeling with Gallium-68

This protocol details the radiolabeling of the DOTA-peptide conjugate with 68Ga.

Materials:

-

DOTA-peptide conjugate

-

68Ge/68Ga generator

-

0.1 M HCl

-

Sodium acetate buffer (pH 4.5)

-

Heating block

Procedure:

-

Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.

-

Add the 68GaCl3 eluate to a vial containing the DOTA-peptide conjugate dissolved in sodium acetate buffer.

-

Adjust the pH of the reaction mixture to 4.5.

-

Incubate the reaction mixture at 95°C for 10 minutes.

-

Determine the radiochemical purity by radio-TLC or radio-HPLC.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Somatostatin receptor signaling pathway targeted by a radiolabeled peptide.

Experimental Workflow Diagram

Caption: Workflow for targeted radiopharmaceutical development.

Logical Relationship Diagram

Caption: Logical relationship of components in a "clicked" radiopharmaceutical.

References

- 1. Macrocyclic Chelator Assembled RGD Multimers for Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Click Chemistry and Radiochemistry: The First 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: N3-TOTA-Suc for Antibody Conjugation and Radiolabeling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling both diagnostic imaging (e.g., PET) and targeted radionuclide therapy. A critical component in creating these agents is the bifunctional chelator (BFC), which securely binds a radiometal and provides a reactive group for covalent attachment to a targeting molecule, such as a monoclonal antibody (mAb).[1][2]

This document provides detailed protocols for the use of N3-TOTA-Suc, a hypothetical yet representative bifunctional chelator designed for antibody conjugation. The design of this BFC incorporates three key functional domains:

-

Suc (Succinimide Ester): An active ester (e.g., N-hydroxysuccinimide or NHS ester) that readily reacts with primary amines, such as the side chains of lysine residues on an antibody, to form stable amide bonds.

-

TOTA (Triazacyclononane-triacetate analog): A chelating moiety analogous to well-established macrocyclic chelators like NOTA or DOTA, designed to form highly stable complexes with various radiometals.

-

N3 (Azide): A functional group that allows for subsequent "click chemistry" reactions, offering a secondary pathway for modification if desired.

The primary application detailed here involves the initial conjugation of the antibody via the succinimide ester, followed by radiolabeling with a diagnostic or therapeutic radionuclide.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the conjugation and radiolabeling protocols described below. These values are representative and may vary based on the specific antibody, radionuclide, and experimental conditions.

| Parameter | Typical Value | Description |

| Chelator-to-Antibody Ratio (CAR) | 2 - 8 | The average number of this compound molecules conjugated per antibody molecule. |

| Conjugation Efficiency | > 95% | Percentage of antibody successfully conjugated with at least one chelator molecule. |

| Radiolabeling Yield | 85 - 99% | Percentage of the initial radionuclide activity that is successfully incorporated into the antibody-chelator conjugate.[3][4] |

| Radiochemical Purity (Post-Purification) | > 98% | Percentage of radioactivity associated with the desired radiolabeled antibody after purification.[3] |

| Specific Activity | 0.1 - 0.5 MBq/µg | The amount of radioactivity per unit mass of the antibody. |

| In Vitro Serum Stability (48 h) | > 90% | Percentage of the radioimmunoconjugate that remains intact after incubation in human serum for 48 hours. |

| Immunoreactivity | > 85% | The fraction of the radiolabeled antibody that retains its ability to bind to its target antigen. |

Experimental Workflow & Signaling Pathways

The overall workflow for creating a radiolabeled antibody using the this compound protocol involves two main stages: the conjugation of the bifunctional chelator to the antibody and the subsequent chelation of the radiometal.

Caption: Experimental workflow for antibody conjugation and radiolabeling.

The core chemical reaction in the conjugation stage is the formation of a stable amide bond between the succinimide ester of the linker and a primary amine (lysine) on the antibody.

Caption: Amine-reactive conjugation chemistry.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of the this compound linker to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

This compound linker.

-

Conjugation Buffer: 0.1 M sodium phosphate buffer or sodium bicarbonate buffer, pH 8.5.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column).

-

UV-Vis Spectrophotometer.

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in cold Conjugation Buffer.

-

Determine the precise antibody concentration by measuring absorbance at 280 nm (A280).

-

-

Linker Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the volume of the linker stock solution required for a desired molar excess (typically 10-20 fold molar excess of linker to antibody).

-

Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove the unreacted linker and byproducts by purifying the reaction mixture using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with Purification Buffer (PBS, pH 7.4).

-

Collect the fractions containing the antibody-TOTA conjugate, which will elute in the void volume.

-

Pool the protein-containing fractions and measure the final concentration using A280.

-

-

Characterization (Optional but Recommended):

-

Determine the chelator-to-antibody ratio (CAR) using methods such as MALDI-TOF mass spectrometry or by co-labeling with a chromophoric or radiolabeled standard.

-

Protocol 2: Radiolabeling of mAb-TOTA Conjugate

This protocol outlines the chelation of a radiometal by the purified mAb-TOTA conjugate. The example uses a generic radiometal; specific conditions (pH, temperature) may need optimization depending on the chosen radionuclide (e.g., ⁶⁴Cu, ¹⁷⁷Lu, ⁶⁸Ga).

Materials:

-

Purified mAb-TOTA conjugate from Protocol 1.

-

Radiometal solution (e.g., ¹⁷⁷LuCl₃ in HCl, or ⁶⁴CuCl₂).

-

Labeling Buffer: 0.1 M ammonium acetate or sodium citrate buffer, pH 5.5 (adjust as needed for the specific radiometal).

-

Quenching/Challenge Solution: 50 mM DTPA or EDTA solution.

-

Instant thin-layer chromatography (iTLC) strips.

-

Radio-TLC scanner or gamma counter.

-

Size-exclusion chromatography column for final purification.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, add the mAb-TOTA conjugate (typically 50-100 µg).

-

Add the appropriate volume of Labeling Buffer.

-

Carefully add the radiometal solution (e.g., 50-100 MBq) to the tube. The total reaction volume should be kept low (e.g., 100-200 µL) to maintain high reactant concentrations.

-

-

Labeling Reaction:

-

Incubate the reaction mixture at the optimal temperature for the chosen radiometal. For many chelators, this is typically 37-40°C for 30-60 minutes. Some systems may work efficiently at room temperature.

-

Gently mix the solution periodically.

-

-

Determination of Radiochemical Yield:

-

After incubation, determine the radiolabeling yield using iTLC.

-

Spot a small aliquot (1-2 µL) of the reaction mixture onto an iTLC strip.

-

Develop the strip using a suitable mobile phase (e.g., 50 mM DTPA solution). In this system, the radiolabeled antibody remains at the origin, while free radiometal moves with the solvent front.

-

Measure the distribution of radioactivity on the strip using a radio-TLC scanner.

-

Calculate the yield as: (Counts at Origin / Total Counts) * 100%.

-

-

Purification of Radiolabeled Antibody:

-

If the radiochemical yield is high (>95%), purification may not be necessary for some applications.

-

If purification is required, pass the reaction mixture through a size-exclusion column (e.g., PD-10) equilibrated with PBS to remove any unchelated radiometal.

-

Collect the purified, radiolabeled antibody and formulate it in a suitable buffer for in vitro or in vivo use.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using iTLC as described above.

-

Measure the specific activity of the final product.

-

Perform in vitro stability studies by incubating the radiolabeled mAb in human serum or a DTPA solution at 37°C and measuring the radiochemical purity at various time points.

-

References

- 1. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Peptide Labeling with N3-TOTA-Suc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of peptides is a cornerstone of modern biomedical research and drug development, enabling applications from in vivo imaging to targeted radionuclide therapy.[1][2] This document provides a detailed guide to labeling peptides with N3-TOTA-Suc, a bifunctional chelator designed for stable radiometal coordination and efficient peptide conjugation.

This compound is a novel chelating agent featuring three key functional components:

-

An azide (N3) group , which allows for the attachment of additional functionalities via "click" chemistry, offering a versatile platform for multimodal imaging or therapeutic applications.

-

A TOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocyclic cage , which securely chelates a wide range of radiometals with high in vivo stability.[1]

-

A succinimidyl (Suc) ester , an active ester that readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on peptides to form stable amide bonds.

This application note will detail the experimental protocols for conjugating this compound to a peptide of interest, subsequent radiolabeling with a metallic radionuclide, and the necessary quality control procedures to ensure the integrity and purity of the final radiolabeled peptide.

Signaling Pathways and Logical Relationships

The overall workflow for peptide labeling with this compound involves a two-stage process: first, the conjugation of the chelator to the peptide, and second, the radiolabeling of the peptide-chelator conjugate.

Caption: Workflow for peptide conjugation and radiolabeling.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the this compound chelator to a peptide containing a primary amine.

Materials and Reagents:

-

Peptide of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile (ACN)

-

Trifluoroacetic Acid (TFA)

-

Deionized Water (DIW)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

-

Chelator Preparation: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: Add a 3- to 5-fold molar excess of the dissolved this compound to the peptide solution. Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris buffer.

-

Purification:

-

Acidify the reaction mixture with 0.1% TFA.

-

Purify the peptide-N3-TOTA conjugate using reversed-phase HPLC or SPE.

-

For SPE purification, condition a C18 cartridge with ACN followed by DIW. Load the acidified reaction mixture. Wash with DIW to remove unreacted this compound and salts. Elute the conjugate with an increasing gradient of ACN in water.

-

Collect fractions and analyze by HPLC and Mass Spectrometry to identify the desired product.

-

-

Lyophilization and Storage: Lyophilize the purified conjugate and store at -20°C or colder until further use.[3]

Protocol 2: Radiolabeling of Peptide-N3-TOTA Conjugate

This protocol outlines the radiolabeling of the purified peptide-N3-TOTA conjugate with a suitable radiometal (e.g., Lutetium-177).

Materials and Reagents:

-

Purified and lyophilized Peptide-N3-TOTA conjugate

-

Radiometal (e.g., [¹⁷⁷Lu]LuCl₃ in HCl)

-

0.2 M Ammonium Acetate Buffer (pH 5.5)

-

Metal-free water and reaction vials

-

Heating block

-

SPE cartridges (e.g., C18) for purification

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Reagent Preparation:

-

Dissolve the Peptide-N3-TOTA conjugate in metal-free water to a concentration of 1 mg/mL.

-

Prepare the ammonium acetate buffer.

-

-

Radiolabeling Reaction:

-

In a metal-free microcentrifuge tube, add 5-10 µg of the Peptide-N3-TOTA conjugate solution.

-

Add the appropriate volume of ammonium acetate buffer to adjust the pH to 5.5.

-

Add the radiometal solution (e.g., 1-10 mCi of [¹⁷⁷Lu]LuCl₃).

-

The final reaction volume should be kept low (typically 50-100 µL) to maintain a high concentration of reactants.

-

Incubate the reaction mixture at 95°C for 15-30 minutes.

-

-

Purification of the Radiolabeled Peptide:

-

After incubation, allow the reaction vial to cool to room temperature.

-

Purify the radiolabeled peptide using a C18 SPE cartridge to remove any unchelated radiometal.

-

Condition the cartridge with ethanol and then water.

-

Load the reaction mixture onto the cartridge. The radiolabeled peptide will be retained.

-

Wash the cartridge with water to remove unbound radiometal.

-

Elute the radiolabeled peptide with an ethanol/water mixture (e.g., 50:50 v/v).

-

-

Sterilization (if applicable): For in vivo studies, the final product should be passed through a 0.22 µm sterile filter.

Protocol 3: Quality Control of the Radiolabeled Peptide

Quality control is essential to determine the purity and suitability of the radiolabeled peptide for its intended application.[4]

Parameters to be Assessed:

-

Radiochemical Purity (RCP): This determines the percentage of radioactivity associated with the desired radiolabeled peptide. It is typically assessed by radio-HPLC or radio-TLC.

-

Specific Activity: This is the amount of radioactivity per unit mass of the peptide (e.g., mCi/µg or MBq/nmol). High specific activity is often desirable for receptor-targeted applications.

Procedure for RCP Determination by Radio-TLC:

-

Spot a small amount of the final radiolabeled peptide solution onto a TLC strip (e.g., silica gel).

-

Develop the TLC strip using an appropriate mobile phase (e.g., a mixture of methanol and ammonium acetate).

-

The radiolabeled peptide will migrate to a specific Rf (retention factor), while free radiometal will remain at the origin or move with the solvent front.

-

Analyze the distribution of radioactivity on the TLC strip using a radio-TLC scanner.

-

Calculate the RCP by dividing the radioactivity of the product peak by the total radioactivity on the strip.

Procedure for RCP and Specific Activity Determination by Radio-HPLC:

-

Inject a known amount of the radiolabeled peptide onto an HPLC system equipped with a radioactivity detector and a UV detector.

-

The UV chromatogram will show the peptide-related peaks, while the radio-chromatogram will show the radioactive species.

-

Co-elution of a peak in both the UV and radio-chromatogram confirms the identity of the radiolabeled peptide.

-

Calculate the RCP by integrating the area of the desired radioactive peak and dividing it by the total area of all radioactive peaks.

-

Calculate the specific activity by correlating the radioactivity of the product peak with the mass of the peptide determined from the UV peak area, using a standard curve of the unlabeled peptide conjugate.

Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from the quality control analysis.

| Parameter | Result | Method | Acceptance Criteria |

| Radiochemical Purity | > 95% | Radio-HPLC | ≥ 95% |

| Specific Activity | 1.0 mCi/µg | Radio-HPLC | > 0.5 mCi/µg |

| pH | 7.2 | pH meter | 6.5 - 7.5 |

| Appearance | Clear, colorless solution | Visual Inspection | Clear, free of particulates |

Conclusion

The successful labeling of peptides with this compound provides a versatile platform for a wide range of diagnostic and therapeutic applications. The protocols detailed in this document offer a comprehensive guide for the conjugation, radiolabeling, and quality control of these important biomolecules. Adherence to these procedures will help ensure the production of high-quality radiolabeled peptides for reliable and reproducible results in preclinical and clinical research.

References

- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]